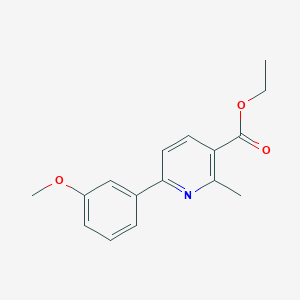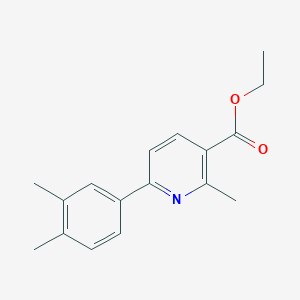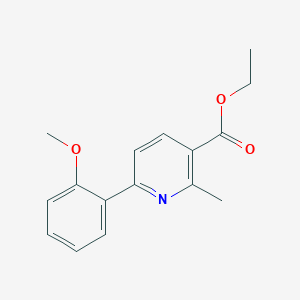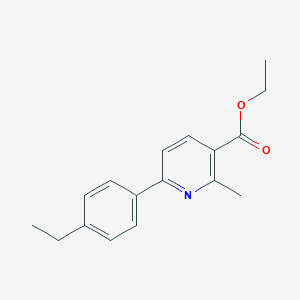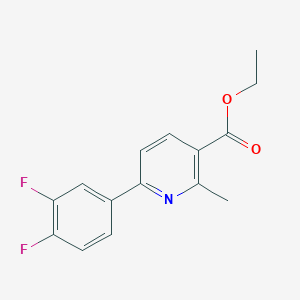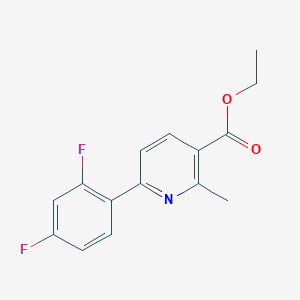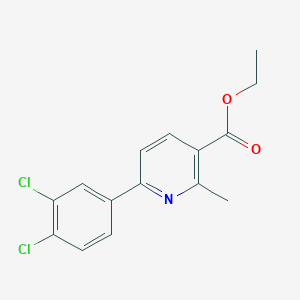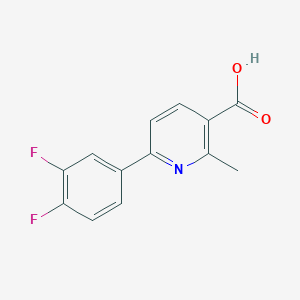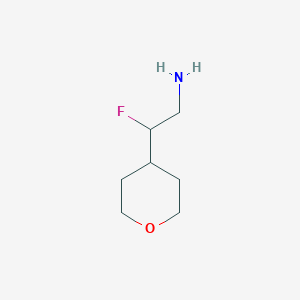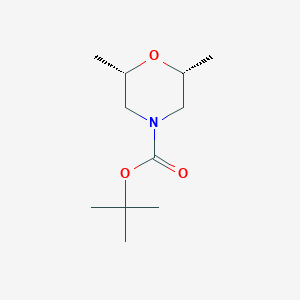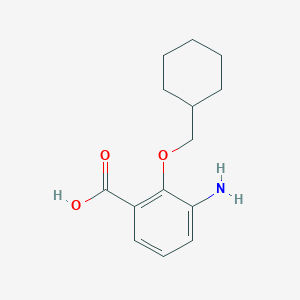![molecular formula C9H16N4O B7974913 3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7974913.png)
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrazine ring system . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation allows for efficient and rapid synthesis, which is advantageous for large-scale operations. The reaction conditions can be optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. One notable reaction is the tele-substitution reaction, where a nucleophile displaces a leaving group at a position distant from the expected electrophilic site .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols. Conditions often involve the use of polar solvents and bases to facilitate the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyrazines, while oxidation and reduction reactions can introduce or modify functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against cancer cell lines.
Antimalarial Research: The compound has been explored for its potential as an antimalarial agent through tele-substitution reactions.
PARP1 Inhibitors: It has been identified as a potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), which is significant in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets:
c-Met/VEGFR-2 Inhibition: The compound inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
PARP1 Inhibition: It acts as a PARP1 inhibitor, selectively killing homologous recombination-deficient cancer cells through synthetic lethality.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials with excellent detonation performance.
Uniqueness
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its dual inhibitory activity against c-Met and VEGFR-2, making it a promising candidate for cancer therapy. Its ability to undergo tele-substitution reactions also sets it apart from other triazolopyrazines, providing a versatile platform for further chemical modifications and applications.
Propriétés
IUPAC Name |
3-(propan-2-yloxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7(2)14-6-9-12-11-8-5-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLBSIQJHMHCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN=C2N1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
